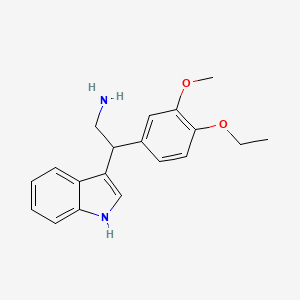

2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine

Description

2-(4-Ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine is a synthetic tryptamine derivative characterized by a substituted phenyl ring (4-ethoxy-3-methoxy) and an indole moiety. Its structural uniqueness lies in the ethoxy and methoxy groups on the phenyl ring, which may influence lipophilicity, metabolic stability, and receptor binding compared to simpler analogs.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-3-23-18-9-8-13(10-19(18)22-2)15(11-20)16-12-21-17-7-5-4-6-14(16)17/h4-10,12,15,21H,3,11,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPDYGZDDZXIRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(CN)C2=CNC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Substitution on the Phenyl Ring: The ethoxy and methoxy groups can be introduced onto the phenyl ring through electrophilic aromatic substitution reactions. This can be achieved by reacting the phenyl ring with ethyl iodide and methanol in the presence of a strong base.

Coupling of the Indole and Phenyl Rings: The final step involves coupling the indole ring with the substituted phenyl ring through a Friedel-Crafts alkylation reaction, using ethanamine as the linking chain.

Industrial Production Methods

Industrial production of 2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substitutions significantly impact biological activity. Below is a comparison of key analogs:

Key Observations :

- The ethoxy group in the target compound may enhance metabolic stability compared to methoxy or halogen substituents (e.g., 25I-NBOMe) due to reduced oxidative dealkylation .

- Dimethoxy substitutions (e.g., 25X-NBOMe series) are associated with high 5-HT2A receptor affinity, whereas the ethoxy-methoxy combination in the target compound could alter receptor selectivity .

Substituent Variations on the Indole Ring

Modifications to the indole moiety influence interactions with enzymes and receptors:

Key Observations :

- 5-Substitutions (e.g., methoxy, ethyl) enhance interactions with hydrophobic binding pockets in targets like HSP90 or DNA G-quadruplexes .

- The target compound’s unmodified indole may prioritize phenyl-substituent-driven activity over indole-mediated effects.

Antimicrobial Activity

- Thiourea derivatives of 2-(1H-indol-3-yl)ethanamine (e.g., 1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea) exhibit broad-spectrum antibacterial and antifungal activities, with MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Candida albicans .

- The target compound’s 4-ethoxy-3-methoxyphenyl group may enhance membrane penetration, though direct antimicrobial data are lacking.

Receptor Interactions

- NBOMe analogs (e.g., 25I-NBOMe) bind 5-HT2A receptors with sub-nanomolar affinity, while tryptamine hydrochloride (2-(1H-indol-3-yl)ethanamine) interacts with HSP90 via hydrogen bonding to GLU527 and TYR604 .

- The target compound’s ethoxy group may sterically hinder receptor binding compared to smaller substituents (e.g., methoxy).

Biological Activity

2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine, also known as CAS number 848369-57-3, is a complex organic compound belonging to the phenethylamine class. Its structure features an indole ring, which is a common motif in many biologically active molecules. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The chemical formula of 2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine is with a molecular weight of 310.4 g/mol. The compound can be represented by the following structural formula:

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 310.4 g/mol |

| IUPAC Name | 2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the indole ring and the introduction of ethoxy and methoxy groups onto the phenyl ring. Key synthetic routes include:

- Formation of Indole Ring : Using Fischer indole synthesis with phenylhydrazine and an aldehyde or ketone.

- Substitution on Phenyl Ring : Electrophilic aromatic substitution to introduce ethoxy and methoxy groups.

- Coupling Reaction : Friedel-Crafts alkylation to couple the indole and phenyl rings using ethanamine.

The biological activity of 2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through:

- Hydrogen Bonding

- Hydrophobic Interactions

- Van der Waals Forces

These interactions can lead to alterations in target activity, influencing various biological pathways.

Research Findings

Recent studies have highlighted several aspects of its biological activity:

-

Anticancer Potential : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer). The IC50 values for these activities are crucial for evaluating its therapeutic potential.

(Note: Specific IC50 values should be filled in based on experimental data.)

Cell Line IC50 (µM) A549 X MCF-7 Y - Anti-inflammatory Properties : Preliminary investigations suggest that the compound may have anti-inflammatory effects, potentially through modulation of inflammatory pathways.

- Enzyme Interaction Studies : The compound's ability to interact with specific enzymes has been explored, indicating possible applications in enzymatic inhibition relevant to disease pathways.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Study on Anticancer Activity : A study demonstrated that derivatives of similar structures showed promising results against MCF-7 cells, suggesting that modifications could enhance activity.

- Findings : Derivatives exhibited IC50 values ranging from 0.11 to 5.51 µM compared to standard drugs such as doxorubicin.

- Mechanistic Studies : Another study investigated the molecular docking of the compound with target proteins, revealing strong binding affinities that correlate with observed biological activities.

Comparison with Similar Compounds

The unique structure of 2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine differentiates it from similar compounds:

| Compound Name | Structural Differences | Biological Activity Comparison |

|---|---|---|

| 2-(4-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine | Lacks ethoxy group | Different potency |

| 2-(4-ethoxyphenyl)-2-(1H-indol-3-yl)ethanamine | Lacks methoxy group | Altered reactivity |

| 2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)propanamine | Propanamine chain instead of ethanamine | Variations in pharmacokinetics |

Q & A

Q. What are the key structural features of 2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine, and how do they influence its reactivity?

The compound features a substituted phenyl ring (4-ethoxy-3-methoxy groups) and an indole moiety linked via an ethanamine chain. The electron-donating methoxy and ethoxy groups enhance aromatic stability and influence regioselectivity in electrophilic substitution reactions. The indole ring contributes to π-π stacking interactions in biological systems, while the ethanamine chain allows for hydrogen bonding. These structural elements collectively affect solubility, receptor binding affinity, and metabolic stability .

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

Synthesis typically involves:

- Friedel-Crafts alkylation or Mannich reactions to couple the indole and phenyl moieties.

- Reflux in acetonitrile or tetrahydrofuran (THF) under inert atmospheres to enhance reaction efficiency .

- pH control (6.5–7.5) to minimize side reactions. Yields can be improved using activating agents like trifluoroacetic acid or catalysts such as Pd/C for hydrogenation steps .

Q. How should researchers characterize the purity and structural identity of this compound?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and indole proton environments .

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .

- HPLC with UV/Vis detection for purity assessment (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across assay systems?

Discrepancies may arise from:

- Solubility differences (e.g., DMSO vs. aqueous buffers altering bioavailability). Pre-solubility testing in assay media is critical .

- Assay interference (e.g., autofluorescence in fluorometric assays). Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) for validation .

- Cell-line specificity . Compare activity in primary cells vs. immortalized lines to identify receptor isoform dependencies .

Q. How can computational modeling predict interactions of this compound with targets like serotonin receptors?

- Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of 5-HT receptors (PDB: 5I6X) to map binding poses .

- Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over time.

- QSAR models to correlate substituent modifications (e.g., ethoxy vs. methoxy) with activity trends .

Q. What are the common side reactions during synthesis, and how can they be minimized?

- Indole ring oxidation : Use nitrogen atmospheres and antioxidants like BHT during reflux .

- Ethoxy group hydrolysis : Avoid aqueous acidic conditions; employ anhydrous solvents and molecular sieves .

- Amine dimerization : Introduce bulky protecting groups (e.g., Boc) during intermediate steps . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can isolate the target compound .

Methodological Notes

- Data Interpretation : Cross-reference NMR shifts with PubChem datasets (e.g., CID 1477-68-5) to validate structural assignments .

- Safety : Adhere to GHS protocols for handling corrosive intermediates (e.g., HCl salts; wear nitrile gloves, eye protection) .

- Ethics : Confirm compliance with institutional guidelines for in vitro studies, particularly for derivatives targeting neurological receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.